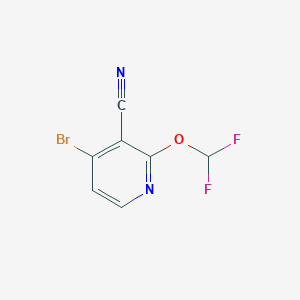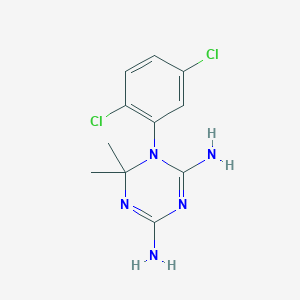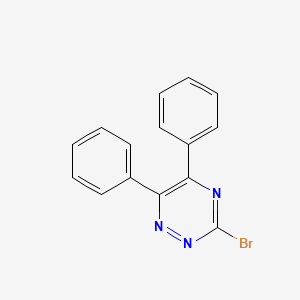
Benzoicacid,4-(1-chloroethenyl)-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoicacid,4-(1-chloroethenyl)-,methylester is a chemical compound with the molecular formula C10H11ClO2 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 1-chloroethenyl group, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-chloroethenyl)-,methylester typically involves the esterification of 4-(1-chloroethenyl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzoicacid,4-(1-chloroethenyl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 1-chloroethenyl group to an ethyl group or other reduced forms.
Substitution: The chlorine atom in the 1-chloroethenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-(1-chloroethenyl)benzoic acid or other oxidized derivatives.
Reduction: 4-(1-ethyl)benzoic acid, methyl ester.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoicacid,4-(1-chloroethenyl)-,methylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzoicacid,4-(1-chloroethenyl)-,methylester involves its interaction with specific molecular targets and pathways. The 1-chloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorostyrene: Similar in structure but lacks the ester functional group.
4-(1-Chloroethyl)benzoic acid: Similar but not esterified with methanol.
Benzoic acid, 4-chloro-: Lacks the 1-chloroethenyl group.
Uniqueness
Benzoicacid,4-(1-chloroethenyl)-,methylester is unique due to the presence of both the 1-chloroethenyl group and the ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
methyl 4-(1-chloroethenyl)benzoate |
InChI |
InChI=1S/C10H9ClO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
Clave InChI |
XVCUSKBTIYCJMS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


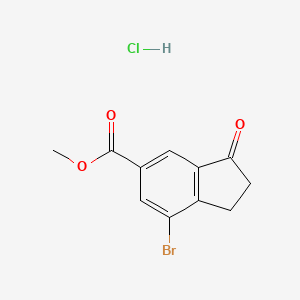
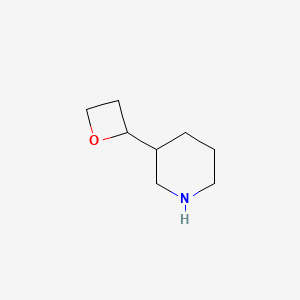
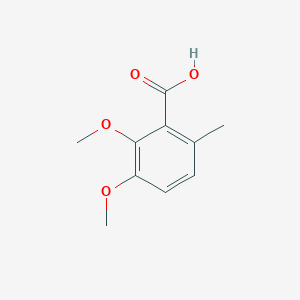

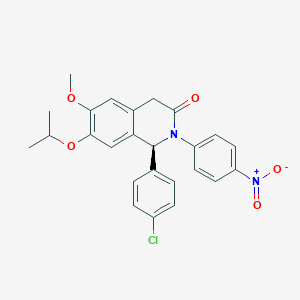
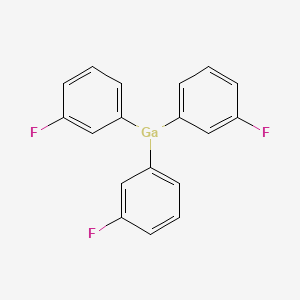
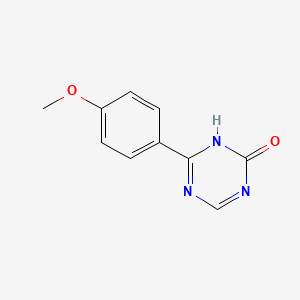
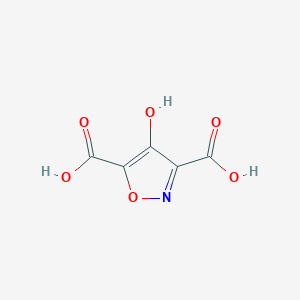
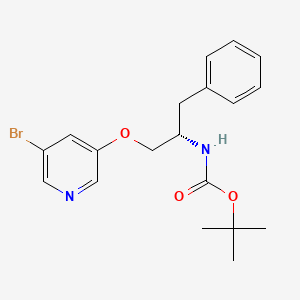
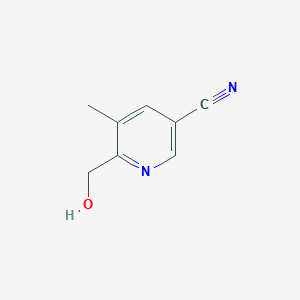
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
